KI696 isomer -

KI696 isomer

Catalog Number: EVT-2985375
CAS Number:
Molecular Formula: C28H30N4O6S
Molecular Weight: 550.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KI696 was identified through a fragment-based drug discovery approach, leveraging structure-based design strategies. It has been classified as a Keap1-Nrf2 inhibitor, specifically targeting the interaction between Keap1 and Nrf2 to facilitate the latter's stabilization and activation under oxidative stress conditions . The compound's development involved extensive biological and structural analyses to ensure high affinity and selectivity for its target.

Synthesis Analysis

Methods of Synthesis

The synthesis of KI696 involves several key steps that utilize both organic synthesis techniques and structure-based design principles. The compound was created by modifying existing Keap1 inhibitors to enhance their binding affinity and specificity. This process included:

  • Fragment-Based Design: Initial fragments were screened for their ability to bind to the Keap1 protein.
  • Structure Optimization: Using co-crystal structures of Keap1 with various ligands, chemists optimized the molecular structure of KI696 to improve its binding characteristics.
  • Linker Modification: The introduction of suitable linkers allowed for the development of bivalent degraders that could recruit E3 ligases, enhancing the compound's efficacy .

Technical Details

The final synthesis yielded a compound with nanomolar affinity for the KELCH domain of Keap1. The sulfonamide moiety in KI696 was identified as a favorable site for linker attachment, allowing for further modifications without compromising binding efficacy .

Molecular Structure Analysis

Structure

The molecular structure of KI696 features a sulfonamide group that interacts with the KELCH domain of Keap1. The compound's design ensures that it occupies the binding pocket effectively, preventing Keap1 from interacting with Nrf2.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: Approximately 295.35 g/mol
  • Binding Affinity: Nanomolar range for Keap1, indicating strong interaction .
Chemical Reactions Analysis

Reactions Involving KI696

KI696 primarily functions through its interaction with Keap1, leading to the stabilization of Nrf2. This interaction results in:

  • Ubiquitination Inhibition: By binding to Keap1, KI696 prevents Nrf2 from being ubiquitinated and degraded by the proteasome.
  • Activation of Antioxidant Response: The stabilization of Nrf2 promotes its translocation into the nucleus, where it activates genes responsible for antioxidant responses .

Technical Details

The mechanism involves competitive inhibition where KI696 binds to the same site on Keap1 that Nrf2 would normally occupy. This competitive binding is crucial for enhancing cellular antioxidant defenses under stress conditions .

Mechanism of Action

Process

The mechanism of action for KI696 revolves around its ability to disrupt the Keap1-Nrf2 interaction:

  1. Binding: KI696 binds to Keap1, blocking its interaction with Nrf2.
  2. Stabilization: As a result, Nrf2 is stabilized and accumulates in the cytoplasm.
  3. Translocation: Nrf2 translocates into the nucleus.
  4. Gene Activation: In the nucleus, Nrf2 initiates transcription of genes encoding antioxidant enzymes and detoxifying proteins .

Data

This process is quantitatively significant as it enhances cellular resistance to oxidative stress, potentially leading to therapeutic applications in diseases characterized by oxidative damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts primarily through non-covalent interactions with protein targets; minimal chemical reactivity outside biological contexts.

Relevant data includes stability assessments under various conditions and solubility profiles in different solvents .

Applications

Scientific Uses

KI696 has significant potential applications in biomedical research and therapeutic development:

  • Cancer Research: Due to its ability to activate Nrf2, KI696 may be utilized in studies aimed at understanding tumor biology and developing cancer therapies that exploit oxidative stress pathways.
  • Neuroprotection: Investigations into neurodegenerative diseases where oxidative stress plays a role could benefit from KI696's properties.
  • Drug Development: As a lead compound for developing PROTAC (Proteolysis Targeting Chimeras) strategies aimed at targeted protein degradation .
Molecular Mechanisms of KI696 Isomer in KEAP1/NRF2 Pathway Modulation

Role of KEAP1-NRF2 Axis in Cellular Redox Homeostasis

The KEAP1-NRF2 pathway constitutes the primary cellular defense system against oxidative and electrophilic stressors. Under basal conditions, KEAP1 functions as a substrate adaptor for the CUL3 ubiquitin E3 ligase complex, facilitating continuous ubiquitination and proteasomal degradation of the transcription factor NRF2. This maintains low NRF2 levels, preventing constitutive activation of antioxidant genes [1] [3]. During oxidative stress, reactive cysteine residues in KEAP1 (e.g., Cys151, Cys273, Cys288) undergo covalent modification, disrupting the KEAP1-CUL3 interaction and impairing NRF2 ubiquitination. Consequently, NRF2 accumulates, translocates to the nucleus, dimerizes with small MAF proteins, and binds to Antioxidant Response Elements (ARE), initiating transcription of cytoprotective genes [3] [5]. These genes encode phase II detoxifying enzymes (e.g., NQO1, HO-1, GCLC, GCLM) and glutathione synthesis regulators, collectively restoring redox equilibrium by neutralizing reactive oxygen species (ROS) and electrophiles [5] [9]. Dysregulation of this axis contributes to pathological processes, including cancer progression, where hyperactivation of NRF2 enhances tumor cell survival under metabolic stress [1] [9].

Table 1: Key Antioxidant Genes Regulated by NRF2

Gene SymbolProtein NameFunctionRole in Redox Homeostasis
NQO1NAD(P)H Quinone Dehydrogenase 1Catalyzes quinone detoxificationPrevents redox cycling & ROS generation
HO-1Heme Oxygenase 1Degrades heme to biliverdin/COReleases antioxidants; anti-inflammatory
GCLCGlutamate-Cysteine Ligase Catalytic SubunitRate-limiting enzyme in GSH synthesisBoosts cellular glutathione reserves
GCLMGlutamate-Cysteine Ligase Modifier SubunitStabilizes GCLCEnhances GSH synthesis efficiency
TXNRD1Thioredoxin Reductase 1Maintains reduced thioredoxin poolSustains thiol-based antioxidant systems

Structural Determinants of KI696 Isomer Binding to KEAP1 Kelch Domain

The KI696 isomer (specifically designated as (SRS)-5 or ML334) inhibits the KEAP1-NRF2 interaction through high-affinity, non-covalent binding to the KEAP1 Kelch domain. This β-propeller domain features six Kelch repeat motifs that form a deep binding pocket, which physiologically accommodates the ETGE and DLG motifs of NRF2 [3] [8]. X-ray crystallography and surface plasmon resonance (SPR) studies reveal that the bioactive KI696 isomer adopts a rigid cis-cyclohexane conformation with specific stereochemistry: (1S,2R) for the carboxylate groups and (S)-configuration at the tetrahydroisoquinoline chiral center [10]. This precise geometry enables critical interactions:

  • Salt bridges between the protonated tetrahydroisoquinoline nitrogen and KEAP1 residues Ser508, Asn414, and Arg415.
  • Hydrogen bonds involving the carboxylate groups with Ser363, Arg380, and Asn382.
  • Hydrophobic contacts between the cyclohexyl ring and Tyr334, Tyr525, and Phe478 [8] [10].These interactions confer exceptional selectivity, with the bioactive isomer exhibiting a Kd of 1 μM for the KEAP1 Kelch domain—100-fold stronger than its enantiomer (Kd = 100 μM) and inactive diastereomers [10]. Unlike electrophilic NRF2 activators (e.g., sulforaphane), KI696 isomer does not modify KEAP1 cysteines, minimizing off-target effects [5] [10].

Table 2: Stereochemical Impact on KI696 Isomer Binding Affinity

StereoisomerAbsolute ConfigurationKd (KEAP1 Kelch Domain)Cellular ARE Activation (EC₅₀)
Bioactive Isomer ((SRS)-5)(1S,2R)-cyclohexane, (S)-THIQ1.0 μM18 μM
Enantiomer ((RSR)-5)(1R,2S)-cyclohexane, (R)-THIQ100 μM>100 μM
cis-Diastereomer D(1R,2R)-cyclohexaneInactiveInactive
trans-Isomers(1R,2R) or (1S,2S)-cyclohexaneInactiveInactive

THIQ = Tetrahydroisoquinoline

Comparative Efficacy of KI696 Isomer vs. Parent Compound in Disrupting Protein-Protein Interactions

The KI696 isomer demonstrates superior target engagement and functional activity compared to the racemic parent compound (KI696). Biochemical and cellular assays highlight three key advantages:

  • Enhanced Binding Specificity: SPR competition assays show the isomer binds KEAP1 with ~100-fold higher affinity than its enantiomer and diastereomers. This translates to an IC₅₀ of 16–36 nM in disrupting KEAP1-NRF2 interactions in human bronchial epithelial cells, measured via induction of NRF2-dependent mRNAs (NQO1, HO-1, TXNRD1, GCLM) [2] [6]. In contrast, the racemic mixture exhibits 10-fold reduced potency due to competitive inhibition by inactive stereoisomers [6] [10].
  • Improved Cellular NRF2 Activation: The isomer promotes NRF2 nuclear translocation at lower concentrations (EC₅₀ = 12 μM in U2OS PathHunter assays) versus the racemate (EC₅₀ = 30 μM). Consequently, ARE-driven transcription (e.g., β-lactamase reporter in HepG2 cells) is significantly amplified (EC₅₀ = 18 μM vs. >50 μM for racemate) [10].
  • Efficacy in Disease Models: In ozone-induced pulmonary inflammation models, the KI696 isomer (50 μmol/kg) restores lung glutathione (GSH) levels by 2.5-fold and attenuates neutrophil infiltration by 70%. The racemate requires higher doses (100 μmol/kg) for comparable effects, confirming the isomer’s enhanced bioavailability and target coverage [2] [7]. Notably, while the parent compound KI696 has been repurposed for proteolysis-targeting chimeras (PROTACs), its isomer demonstrates narrower utility due to stringent stereochemical requirements for ternary complex formation [7].

Table 3: Functional Comparison of KI696 Isomer vs. Racemic KI696

ParameterKI696 Isomer ((SRS)-5)Racemic KI696Assay System
KEAP1 Binding Affinity (Kd)1.0 μM3.0 μMSPR Competition
Inhibition of KEAP1-NRF2 PPI (IC₅₀)16–36 nM100–150 nMCell-based mRNA induction (HO-1, NQO1)
NRF2 Nuclear Translocation (EC₅₀)12 μM30 μMPathHunter® U2OS
ARE Reporter Activation (EC₅₀)18 μM>50 μMARE-bla HepG2
GSH Restoration (50 μmol/kg)2.5-fold increase1.8-fold increaseMurine ozone model

Properties

Product Name

KI696 isomer

IUPAC Name

(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid

Molecular Formula

C28H30N4O6S

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1

InChI Key

ZDNGJXBUEQNFBQ-XMSQKQJNSA-N

SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

Solubility

not available

Canonical SMILES

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C

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